(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-17-14(21-18-11)12-9-19(10-12)15(20)16(6-2-3-7-16)13-5-4-8-22-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHHFOHNOBODCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone , identified by CAS number 1286697-11-7, belongs to a class of organic compounds featuring both an oxadiazole and azetidine moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 245.24 g/mol . The structural features include:
- Azetidine Ring : A four-membered saturated ring that contributes to the compound's biological properties.
- Oxadiazole Ring : Known for its diverse biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-oxadiazole show a spectrum of activity against various pathogens, including bacteria and fungi. Specifically:
- Antibacterial Activity : Compounds with oxadiazole rings have demonstrated efficacy against Mycobacterium tuberculosis and other bacterial strains. For instance, derivatives with similar structures have shown IC50 values ranging from 1.35 to 4.00 μM against M. tuberculosis .
Anticancer Activity
The potential anticancer properties of oxadiazole derivatives are well-documented. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The oxadiazole moiety may interact with cellular targets involved in cancer cell proliferation and apoptosis pathways. For example, some studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer metabolism .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 1.35 | |
| Compound B | Anticancer | 3.73 | |
| Compound C | Antifungal | 4.00 |
Case Studies
- Antimicrobial Efficacy : Dhumal et al. (2016) reported on the synthesis of various 1,3,4-oxadiazole derivatives that exhibited strong inhibition against Mycobacterium bovis BCG, both in active and dormant states. Their study included molecular docking analyses that suggested a high binding affinity to the mycobacterial enoyl reductase enzyme (InhA), which is crucial for mycolic acid biosynthesis .
- Anticancer Mechanisms : In a separate study by Desai et al., pyridine-based 1,3,4-oxadiazole derivatives were evaluated for their anticancer properties against several human cancer cell lines. The results indicated significant cytotoxic effects with low toxicity to normal cells, suggesting a favorable therapeutic index for these compounds .
Vergleich Mit ähnlichen Verbindungen
Oxadiazole vs. Thiadiazole Derivatives
The 1,2,4-oxadiazole moiety distinguishes this compound from thiadiazole-containing analogs (e.g., sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate, as studied in ). Key differences include:
highlights that thiadiazole derivatives exhibit stronger intermolecular interactions with enzymes, suggesting that oxadiazole analogs may require optimization for target affinity .
Azetidine vs. Larger Heterocycles
For example:
- Azetidine : Reduces entropic penalty upon binding but may limit solubility due to compact structure.
- Pyrrolidine/Piperidine : Larger rings offer flexibility and better solubility but lower selectivity.
No direct data on azetidine-containing analogs are provided in the evidence, but analogous studies on triazole-thiadiazole hybrids () emphasize the role of ring size in modulating physicochemical properties like logP and solubility .
Thiophene vs. Phenyl/Bioisosteres
The thiophene-cyclopentyl group contributes to lipophilicity and π-π stacking. Comparisons with phenyl or glycoside-containing analogs (e.g., Isorhamnetin-3-O glycoside in ) reveal:
Thiophene’s electron-rich nature may enhance interactions with aromatic residues in enzyme pockets compared to phenyl groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, and what key reaction parameters influence yield?
- Methodology :
- Step 1 : Synthesize the azetidine-oxadiazole core via nucleophilic substitution, leveraging K₂CO₃ as a base in acetone for 1 hour at reflux (similar to triazole-thiophene coupling in ).
- Step 2 : Incorporate the thiophen-2-ylcyclopentyl moiety through a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions.
- Critical Parameters : Reaction temperature (60–80°C for cyclization), solvent polarity (acetone or DMF for solubility), and stoichiometric ratios (1:1.2 for nucleophilic agents to minimize side products). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural identity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for azetidine (δ 3.5–4.2 ppm, multiplet), oxadiazole (δ 8.1–8.3 ppm, singlet), and thiophene (δ 6.8–7.2 ppm, multiplet).
- HRMS : Validate molecular weight (expected [M+H]+: ~357.14 Da) with <2 ppm error.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (as in for triazole derivatives). Use single-crystal diffraction (Mo-Kα radiation, 100 K) .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking elucidate the compound’s electronic properties and potential biological targets?
- Methodology :
- DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level (Gaussian 16). Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Compare with experimental IR/Raman spectra for validation .
- Molecular Docking : Use AutoDock Vina to screen against kinases or GPCRs (e.g., EGFR or 5-HT receptors). Set grid boxes around active sites (20 ų) and validate poses with MD simulations (NAMD, 100 ns) .
Q. What strategies can resolve discrepancies in biological activity data across different assay conditions (e.g., IC₅₀ variability)?
- Methodology :
- Assay Standardization : Control pH (7.4), temperature (37°C), and DMSO concentration (<1%). Use internal standards (e.g., staurosporine for kinase assays).
- Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis assays (flow cytometry). Cross-reference with in silico ADMET predictions (SwissADME) to rule out false positives .
Q. How can researchers assess the pharmacokinetic profile of this compound using in silico tools?
- Methodology :
- SwissADME : Input SMILES string to predict Lipinski’s parameters (MW <500, logP <5). Assess bioavailability (≥30%) and BBB permeability (BOILED-Egg model).
- CYP450 Metabolism : Use pkCSM to identify major metabolic sites (e.g., oxadiazole ring oxidation). Compare with experimental microsomal stability data (rat liver microsomes, NADPH incubation) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data between in vitro potency and in vivo efficacy for this compound?
- Methodology :
- Solubility Testing : Measure kinetic solubility (shake-flask method, PBS pH 7.4) to identify bioavailability bottlenecks.
- Plasma Protein Binding : Use equilibrium dialysis (human plasma, 4 hours) to quantify free fraction. Adjust dosing regimens if binding >95%.
- Metabolite Profiling : Perform LC-MS/MS to detect active/inactive metabolites. Correlate with in vivo PK/PD models (e.g., NONMEM) .
Experimental Design Considerations
Q. What experimental controls are essential when evaluating this compound’s mechanism of action in cellular assays?
- Methodology :
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